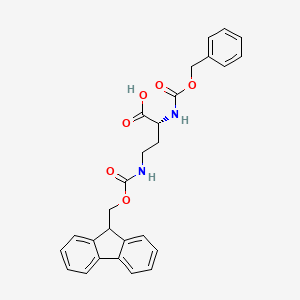

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid is a complex organic compound that is often used in peptide synthesis. This compound is characterized by its fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) protecting groups, which are commonly used in the synthesis of peptides to protect amino groups during the coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid typically involves the protection of amino acids using Fmoc and Cbz groups. The process begins with the protection of the amino group of the amino acid using Fmoc chloride in the presence of a base such as sodium carbonate. This is followed by the protection of the carboxyl group using Cbz chloride under similar conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the compound is synthesized on a solid support, allowing for easy purification and isolation .

Análisis De Reacciones Químicas

Types of Reactions

®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid undergoes various chemical reactions, including:

Deprotection Reactions: Removal of Fmoc and Cbz groups using reagents such as piperidine and hydrogen bromide in acetic acid, respectively.

Coupling Reactions: Formation of peptide bonds using coupling agents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

Cbz Deprotection: Hydrogen bromide in acetic acid.

Coupling Agents: DCC, HOBt, and N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis. The deprotection reactions yield the free amino acids, which can then be coupled to form longer peptide chains .

Aplicaciones Científicas De Investigación

®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Employed in the development of peptide-based drugs and therapeutic agents.

Industry: Used in the production of synthetic peptides for research and commercial purposes.

Mecanismo De Acción

The mechanism of action of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc and Cbz groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The deprotection steps remove these groups, revealing the free amino groups for further coupling reactions .

Comparación Con Compuestos Similares

Similar Compounds

®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((tert-butoxycarbonyl)amino)butanoic acid: Similar in structure but uses tert-butoxycarbonyl (Boc) as a protecting group instead of Cbz.

®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((methoxycarbonyl)amino)butanoic acid: Uses methoxycarbonyl (Moc) as a protecting group.

Uniqueness

The uniqueness of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid lies in its dual protection strategy, which allows for greater control and selectivity in peptide synthesis. The combination of Fmoc and Cbz groups provides a robust method for protecting amino acids during the synthesis process .

Actividad Biológica

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid is a synthetic compound that exhibits a complex structure with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenyl moiety, which is known for its diverse pharmacological properties. The structural components include:

- Fluorenyl group : A polycyclic aromatic hydrocarbon that enhances biological interactions.

- Carbamate linkages : These are known to influence solubility and reactivity in biological systems.

- Amino acid derivatives : These contribute to the compound's potential as a therapeutic agent.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Anticancer properties : Many fluorenyl derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial effects : The compound may possess activity against various bacterial strains, including multi-drug resistant strains.

Table 1: Biological Activities of Related Fluorenyl Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Tilorone | Fluorenone derivative | Antiviral | Cytokine modulation |

| Benfluron | Fluorene derivative | Antineoplastic | Selective toxicity |

| Fluodipine | Fluorene-based | Cardiovascular agent | Calcium channel blockade |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cellular processes, such as the enoyl acyl carrier protein reductase (InhA), crucial for fatty acid biosynthesis in bacteria .

- Cellular Interaction : The fluorenyl group facilitates interactions with various cellular targets, potentially leading to apoptosis in cancer cells and inhibition of bacterial growth.

Case Studies and Research Findings

Recent studies have investigated the synthesis and biological evaluation of fluorenyl derivatives:

- A study demonstrated that new O-aryl-carbamoyl derivatives exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the fluorenyl structure can enhance bioactivity .

- Research on tilorone analogs showed that structural alterations could lead to improved distribution and efficacy against resistant bacterial strains .

Table 2: Summary of Research Findings

Propiedades

IUPAC Name |

(2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6/c30-25(31)24(29-27(33)34-16-18-8-2-1-3-9-18)14-15-28-26(32)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQCVMKVEGLEGU-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.